molecular formula C14H11N3O4 B099421 1,3-Dinitro-9,10-dihydrophenanthren-2-amine CAS No. 18264-95-4

1,3-Dinitro-9,10-dihydrophenanthren-2-amine

Cat. No. B099421
CAS RN: 18264-95-4
M. Wt: 285.25 g/mol
InChI Key: XEPIDKAVKSMZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dinitro-9,10-dihydrophenanthren-2-amine, also known as DNPA, is an organic compound that has been used in scientific research for its unique properties. DNPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

1,3-Dinitro-9,10-dihydrophenanthren-2-amine is believed to exert its effects through the formation of covalent adducts with DNA, which can lead to the inhibition of DNA replication and transcription. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication.

Biochemical And Physiological Effects

1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the development and progression of cancer. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been shown to induce oxidative stress and DNA damage, which can lead to cell death.

Advantages And Limitations For Lab Experiments

1,3-Dinitro-9,10-dihydrophenanthren-2-amine has several advantages for use in lab experiments, including its ability to bind to DNA and inhibit the activity of DNA polymerase. However, 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has limitations as well, including its toxicity and the potential for off-target effects.

Future Directions

There are several future directions for research on 1,3-Dinitro-9,10-dihydrophenanthren-2-amine, including the development of more potent and selective analogs, the study of the effects of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine on different types of cancer cells, and the investigation of the potential use of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine as a therapeutic agent. In addition, further research is needed to understand the mechanism of action of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine and its effects on biological systems.
Conclusion:
1,3-Dinitro-9,10-dihydrophenanthren-2-amine is a synthetic compound that has been used in scientific research for its unique properties. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to bind to DNA and inhibit the activity of DNA polymerase, and has been studied for its potential use as an anticancer agent. While 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has several advantages for use in lab experiments, it also has limitations, including its toxicity and potential for off-target effects. Further research is needed to fully understand the mechanism of action of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine and its potential therapeutic applications.

Synthesis Methods

1,3-Dinitro-9,10-dihydrophenanthren-2-amine can be synthesized using various methods, including the nitration of phenanthrene or the reduction of 1,3-dinitro-9,10-phenanthrenequinone. The most common method of synthesis involves the reaction of 1,3-dinitrobenzene with 9,10-phenanthrenequinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been used in scientific research for its unique properties, including its ability to bind to DNA and inhibit the activity of DNA polymerase. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been used to study the effects of nitroaromatic compounds on biological systems.

properties

CAS RN

18264-95-4

Product Name

1,3-Dinitro-9,10-dihydrophenanthren-2-amine

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

1,3-dinitro-9,10-dihydrophenanthren-2-amine

InChI

InChI=1S/C14H11N3O4/c15-13-12(16(18)19)7-11-9-4-2-1-3-8(9)5-6-10(11)14(13)17(20)21/h1-4,7H,5-6,15H2

InChI Key

XEPIDKAVKSMZMV-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N)[N+](=O)[O-]

Canonical SMILES

C1CC2=C(C(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N)[N+](=O)[O-]

synonyms

9,10-Dihydro-1,3-dinitro-2-phenanthrenamine

Origin of Product

United States

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